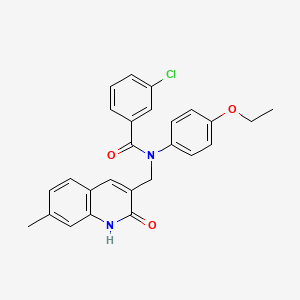
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CEMB is a quinoline-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein synthesis and DNA damage. This compound has also been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokines. Additionally, this compound has been shown to have anti-oxidant and anti-microbial properties.
実験室実験の利点と制限
The advantages of using 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells and various bacterial and fungal strains, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include the need for careful control of reaction conditions during synthesis, potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are various potential future directions for the study of 3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, including its use in cancer therapy, its potential use in the treatment of inflammatory diseases, and its anti-microbial properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. The development of new synthesis methods for this compound may also lead to improved yields and purity, making it more accessible for future research.
合成法
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been synthesized using various methods, including the condensation of 3-chloro-4-ethoxybenzaldehyde with 2-hydroxy-7-methylquinoline and subsequent reaction with benzoyl chloride. Another method involves the reaction of 2-hydroxy-7-methylquinoline with 4-ethoxyaniline, followed by reaction with 3-chlorobenzoyl chloride. The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
3-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has shown promising results in inhibiting the growth of various bacterial and fungal strains.
特性
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-11-9-22(10-12-23)29(26(31)19-5-4-6-21(27)15-19)16-20-14-18-8-7-17(2)13-24(18)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOBGLTRUSYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


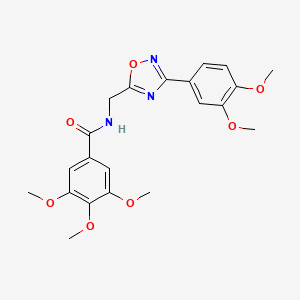
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
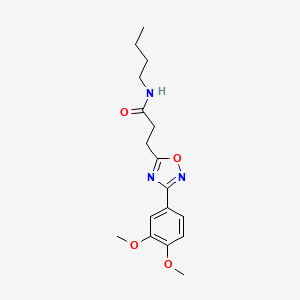
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
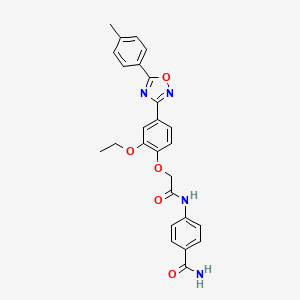
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
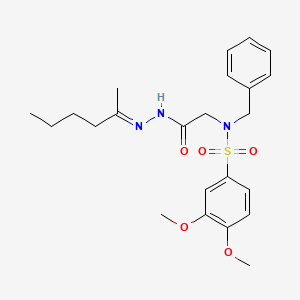

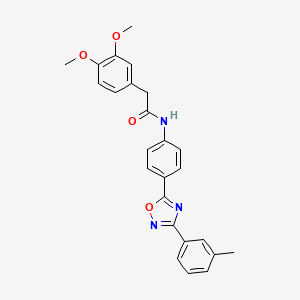

![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

